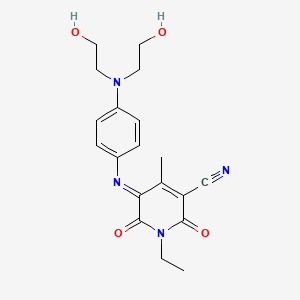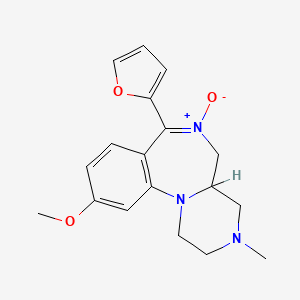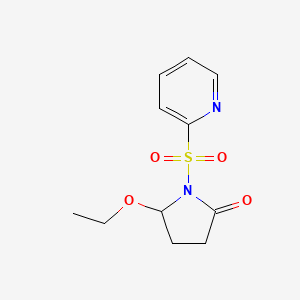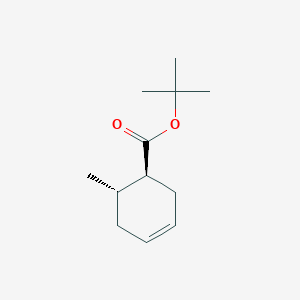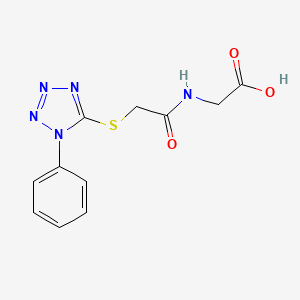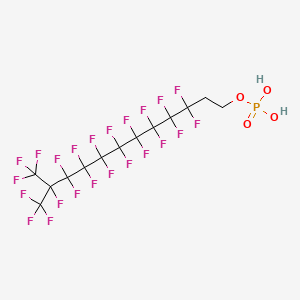
7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)-: is a complex organic compound belonging to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the methoxy and thienyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets within cells. This can include the inhibition of enzymes, binding to DNA or RNA, and disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one
- 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)-quinolin-7-one dihydrochloride (TAS-103)
- 6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
Uniqueness
What sets 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propiedades
Número CAS |
128404-81-9 |
|---|---|
Fórmula molecular |
C21H13NO2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C21H13NO2S/c1-24-12-8-9-16-15(11-12)18-13-5-2-3-6-14(13)21(23)19(18)20(22-16)17-7-4-10-25-17/h2-11H,1H3 |
Clave InChI |
KWVDSXMHZGYKAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C3=C2C4=CC=CC=C4C3=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


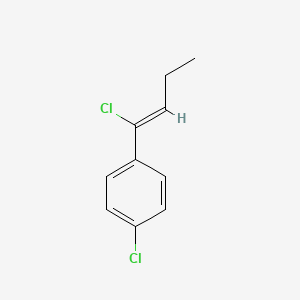
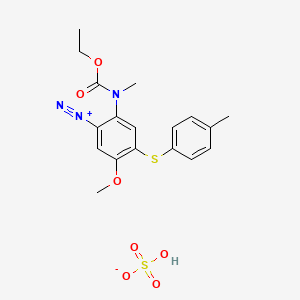
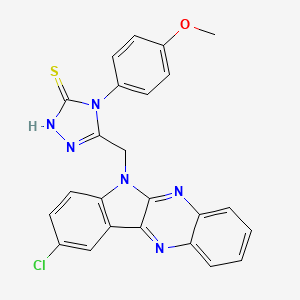
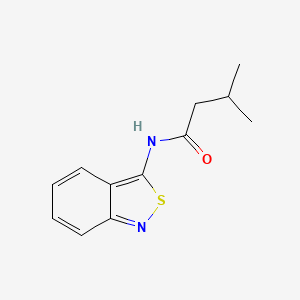
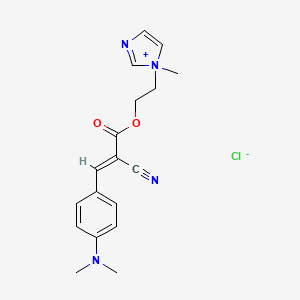
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
